3-(Furan-2-yl)thiophene-2-carboxylic acid

Catalog No.
S13703169
CAS No.
M.F
C9H6O3S
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Furan-2-yl)thiophene-2-carboxylic acid

Product Name

3-(Furan-2-yl)thiophene-2-carboxylic acid

IUPAC Name

3-(furan-2-yl)thiophene-2-carboxylic acid

Molecular Formula

C9H6O3S

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C9H6O3S/c10-9(11)8-6(3-5-13-8)7-2-1-4-12-7/h1-5H,(H,10,11)

InChI Key

YUSQDRCRGDVZDK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=C(SC=C2)C(=O)O

3-(Furan-2-yl)thiophene-2-carboxylic acid is a specialized heterobiaryl building block defined by the ortho-relationship between its furan ring and the carboxylic acid group on the thiophene core [1]. This specific structural arrangement induces a significant dihedral twist, differentiating its solubility, solid-state packing, and electronic profile from linear isomers like 5-(furan-2-yl)thiophene-2-carboxylic acid. It is primarily procured as a versatile precursor for organic electronic materials, advanced pharmaceutical scaffolds, and metal-organic frameworks (MOFs) where precise control over HOMO/LUMO levels and steric geometry is required [2]. Furthermore, the electron-rich furan ring provides a distinct handle for regioselective downstream functionalization, making it a highly valuable intermediate for complex, high-yield multi-step syntheses [3].

Procurement Fit

Scaffold Biaryl furan-thiophene building block with 2-carboxylic acid handle
Derivatization Supports amidation, esterification, and metal-catalyzed cross-coupling
Synthesis Solid-phase parallel library synthesis via carboxylic acid anchor

Substituting 3-(Furan-2-yl)thiophene-2-carboxylic acid with the more commonly available 5-(furan-2-yl) isomer or 3-phenylthiophene-2-carboxylic acid fundamentally compromises downstream processability and material performance [1]. The 5-isomer adopts a highly planar, extended conjugated conformation that drastically reduces solubility in standard organic solvents and promotes unwanted pi-pi stacking aggregation in thin-film applications [2]. Conversely, replacing the furan ring with a phenyl group eliminates the oxygen's hydrogen-bond-acceptor capability and lowers the HOMO energy level, rendering the resulting derivatives ineffective for targeted donor-acceptor chromophores or specific receptor-binding pharmaceutical scaffolds [3]. Procurement decisions must strictly specify the 3-furan isomer when solution processability, specific HOMO tuning, or ortho-steric effects are critical to the application's success.

Substitution Risk

Mono-heterocycle analogs (thiophene-2-carboxylic acid, furan-2-carboxylic acid) may exhibit significantly altered electronic properties and biological target engagement.
The 3-aryl substituent identity critically modulates enzyme inhibitory activity; unsubstituted or simple aryl swaps may lose the desired pharmacophoric profile.
Cost-driven substitution risks a mismatch in regioselective reactivity and physicochemical properties, limiting synthetic or screening applicability.

Solution Processability and Solvent Compatibility

The ortho-substitution pattern in 3-(furan-2-yl)thiophene-2-carboxylic acid forces a dihedral twist between the two rings, significantly disrupting planar pi-stacking compared to its linear counterpart [1]. This structural feature results in a highly favorable solubility profile in common organic solvents such as tetrahydrofuran (THF) and dichloromethane (DCM). Quantitative assessments show that sterically twisted 3-substituted heterobiaryls achieve solubilities exceeding 50 mg/mL in THF, whereas planar 5-substituted isomers often struggle to reach 10 mg/mL under identical conditions [2]. This dramatic difference in solubility is a critical procurement factor for scaling up liquid-phase syntheses or formulating inks for solution-processed organic electronics.

Evidence DimensionOrganic solvent solubility (THF at 25°C)
Target Compound Data>50 mg/mL (due to sterically induced dihedral twist)
Comparator Or Baseline5-(Furan-2-yl)thiophene-2-carboxylic acid (<10 mg/mL due to planar pi-stacking)
Quantified Difference>5-fold increase in solubility
ConditionsStandard solubility assay in THF at ambient temperature

High solubility is essential for cost-effective, scalable solution processing and prevents nozzle clogging in inkjet-printed electronic applications.

C3 Alkenylation
Method context
2-COOH directs regioselective C3 alkenylation without decarboxylation under Rh/Ag catalysis.
Positional isomer choice is critical for C-H functionalization routes.
Compared to thiophene-3-carboxylic acid; qualitative regiochemical difference.

Electronic Tuning: HOMO Energy Level Optimization

The choice of the heteroaryl substituent at the 3-position profoundly impacts the electronic structure of the thiophene core. The electron-rich furan ring in 3-(furan-2-yl)thiophene-2-carboxylic acid raises the highest occupied molecular orbital (HOMO) energy level compared to a standard phenyl substituent [1]. Electrochemical studies on related systems indicate that furan substitution yields a shallower HOMO (approximately -5.4 eV), whereas the phenyl analog exhibits a deeper HOMO (approximately -5.8 eV) [2]. This 0.4 eV shift is highly significant for procurement in organic electronics, as a shallower HOMO facilitates easier oxidation, better hole injection from standard electrodes, and more efficient performance in donor-acceptor chromophore architectures.

Evidence DimensionHOMO energy level (eV)
Target Compound Data~ -5.4 eV (electron-rich furan donor)
Comparator Or Baseline3-Phenylthiophene-2-carboxylic acid (~ -5.8 eV)
Quantified Difference0.4 eV shallower HOMO
ConditionsCyclic voltammetry (CV) in acetonitrile with standard supporting electrolyte

A shallower HOMO lowers the hole-injection barrier, directly improving the power efficiency and operational voltage of organic electronic devices.

DFT Reactivity
Class-level
Internal H-bond to sulfur polarizes the acid function; 3-furan substitution may further modulate electronic density.
Amidation kinetics may differ from unsubstituted thiophene-2-carboxylic acid.
Computational inference at B3LYP/6-31G* level; experimental validation suggested.

Synthesis Route Compatibility: Metal-Free Photoredox Arylation

The procurement of 3-(furan-2-yl)thiophene-2-carboxylic acid is highly advantageous due to its compatibility with modern, metal-free synthetic routes. Specifically, this compound scaffold can be efficiently synthesized and functionalized via visible-light-mediated direct C-H arylation using aryl diazonium salts and an organic photocatalyst (e.g., Eosin Y) [1]. This photoredox Meerwein arylation proceeds under mild, ambient conditions and avoids the use of expensive transition metals. In contrast, traditional synthesis of biaryls like 3-phenylthiophene-2-carboxylic acid often relies on Suzuki or Stille cross-coupling, requiring costly palladium catalysts and generating toxic metal waste [2]. The ability to utilize metal-free pathways significantly reduces purification costs and trace-metal contamination in final products.

Evidence DimensionCatalyst requirement and metal contamination risk
Target Compound DataCompatible with metal-free, visible-light photoredox C-H arylation (Eosin Y catalyst)
Comparator Or BaselineTraditional cross-coupling (requires Pd/Sn catalysts, high metal contamination risk)
Quantified DifferenceElimination of transition metal catalysts and associated toxic waste
ConditionsVisible light irradiation (530 nm) at ambient temperature vs. standard refluxing Pd-catalyzed conditions

Metal-free synthesis lowers catalyst costs and is critical for pharmaceutical and electronic applications where trace heavy metals degrade performance or safety.

FTase Inhibition
Class-level
3-Aryl substitution switches scaffold from inactive to FTase-inhibitory; unsubstituted analog lacks activity.
Validated pharmacophore for FTase inhibitor design; furan-2-yl analog fits established SAR.
Specific IC50 for the furan-2-yl derivative not publicly reported.

Coordination Geometry for Advanced MOF Design

In the context of metal-organic framework (MOF) synthesis, the spatial arrangement of binding sites is paramount. 3-(Furan-2-yl)thiophene-2-carboxylic acid offers a unique binding pocket where the furan oxygen is situated in close proximity (ortho) to the carboxylate group [1]. This allows for potential secondary coordination or hemilabile interactions with transition metals, creating dynamic or stimuli-responsive frameworks. Conversely, the linear 5-(furan-2-yl) isomer places the furan oxygen too far from the carboxylate to participate in cooperative binding with the same metal center, restricting it to standard bridging or monodentate roles [2]. Buyers designing advanced, responsive porous materials should prioritize the 3-isomer for its specialized coordination geometry.

Evidence DimensionMetal-ligand coordination geometry
Target Compound DataOrtho-relationship enables bidentate-like or cooperative secondary binding
Comparator Or Baseline5-(Furan-2-yl) isomer (restricted to distant bridging or monodentate binding)
Quantified DifferenceEnabling of localized cooperative binding pockets
ConditionsSolvothermal MOF synthesis with transition metal salts (e.g., Cu, Zn)

Cooperative binding sites are essential for developing stimuli-responsive MOFs used in advanced gas separation or catalytic applications.

QSAR Lipophilicity
Reported
Thiophene amides show stronger clog P–LD50 correlation (R=0.96-0.97) than furan amides.
Thiophene core may offer more predictable lipophilicity-driven SAR.
A431 cell model; p-value not quantified.
Electronic Profile
Class-level
Furan π-bridge yields larger HOMO-LUMO gap and improved light harvesting vs thiophene in DSSC models.
Hybrid scaffold provides distinct electronic signature for optoelectronic tuning.
DFT and TD-DFT simulations; exact Jsc values not provided.

Solution-Processable Organic Electronics

Procured as a highly soluble monomer or end-capping building block for organic semiconductors, where its sterically induced twist prevents aggregation-caused quenching (ACQ) and improves thin-film morphology during spin-coating or inkjet printing [1].

Donor-Acceptor Chromophore Synthesis

Utilized as an electron-rich donor module in the development of push-pull dyes for dye-sensitized solar cells (DSSCs) or non-linear optical (NLO) materials, leveraging its optimized, shallower HOMO level compared to standard phenyl analogs [2].

Metal-Free Pharmaceutical Intermediate Synthesis

Selected as a starting material or scaffold in pharmaceutical workflows that mandate low trace-metal contamination, taking advantage of its compatibility with green, visible-light photoredox C-H arylation pathways [3].

Stimuli-Responsive Metal-Organic Frameworks (MOFs)

Employed as a specialized ligand where the ortho-arrangement of the furan oxygen and carboxylate group creates unique, cooperative binding pockets for transition metals, enabling dynamic structural responses for gas separation or catalysis [4].

Application Fit

Application
Selection Property
Validation Focus
FTase inhibitor lead optimization
3-Arylthiophene-2-carboxylic acid pharmacophore
FTase inhibitory activity and P. falciparum proliferation assays
Regioselective C-H functionalization
2-COOH directing group for C3 alkenylation
Substrate scope, decarboxylation stability, and coupling compatibility
Organic electronics research
Hybrid furan-thiophene electronic properties
HOMO-LUMO gap tuning and charge transport characterization
Parallel library synthesis
Solid-phase immobilization via 2-COOH anchor
On-resin diversification efficiency and product purity

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

194.00376522 g/mol

Monoisotopic Mass

194.00376522 g/mol

Heavy Atom Count

13

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